2-(quinazolin-4-ylamino)acetic Acid Hydrochloride 2-(quinazolin-4-ylamino)acetic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13273638
InChI: InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H
SMILES: C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol

2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

CAS No.:

Cat. No.: VC13273638

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

2-(quinazolin-4-ylamino)acetic Acid Hydrochloride -

Specification

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
IUPAC Name 2-(quinazolin-4-ylamino)acetic acid;hydrochloride
Standard InChI InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H
Standard InChI Key OWYRGGJWGGJFKK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl

Introduction

Chemical Structure and Synthesis

Structural Features

The molecule comprises a quinazoline ring (a benzene fused with a pyrimidine) substituted at the 4-position with an amino group linked to an acetic acid moiety. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃O₂
Molecular Weight239.66 g/mol
IUPAC Name2-(quinazolin-4-ylamino)acetic acid hydrochloride
SolubilitySoluble in DMSO, water
StabilityStable under standard conditions

Synthetic Routes

Synthesis typically involves multi-step reactions:

  • Quinazoline Ring Formation: Cyclization of anthranilic acid derivatives with formamide yields quinazolin-4(3H)-one .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position .

  • Amination and Acetic Acid Attachment: Reaction with glycine derivatives under amidation conditions, followed by hydrochloride salt formation.

Advanced methods, such as microwave-assisted synthesis, optimize yield and purity.

Biological Activities

Anticancer Mechanisms

The compound inhibits receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), by competing with ATP-binding sites . Studies on analogous quinazoline derivatives demonstrate IC₅₀ values in the nanomolar range against breast (MCF-7) and liver (HepG2) cancer cells . For example, compound 19 in a related study showed an IC₅₀ of 7.09 µM against HepG2, surpassing doxorubicin (8.55 µM) .

Antimicrobial Properties

Quinazoline derivatives exhibit broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The acetic acid moiety enhances membrane permeability, disrupting microbial cell walls .

Table 2: Biological Activity Profile

Activity TypeTarget/EffectIC₅₀/EC₅₀
Anticancer (MCF-7)EGFR inhibition13.2–68.75 µM
AntimicrobialCell wall synthesis disruptionNot reported

Mechanistic Insights and Comparative Analysis

Enzyme Inhibition

The compound’s aminoacetic acid side chain facilitates hydrogen bonding with DHFR’s active site, impairing folate metabolism critical for DNA synthesis . Molecular docking studies reveal binding affinities comparable to FDA-approved inhibitors like gefitinib .

Structural Analogues

Modifications to the quinazoline scaffold significantly alter bioactivity:

Table 3: Comparison with Analogues

CompoundStructural VariationBioactivity (IC₅₀)
3-Hydroxy-2-(quinazolin-4-ylamino)propionic acidHydroxyl group additionEnhanced solubility
4-AnilinoquinazolinePhenyl substitution at C4Improved EGFR binding

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